molecular formula C11H16N2 B12652518 N,N-Dimethyl-N'-(2-methylphenyl)acetamidine CAS No. 93777-87-8

N,N-Dimethyl-N'-(2-methylphenyl)acetamidine

Cat. No.: B12652518
CAS No.: 93777-87-8
M. Wt: 176.26 g/mol
InChI Key: UENINLIJIFKGHL-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-(2-methylphenyl)acetamidine is an organic compound with the molecular formula C11H16N2 It is known for its unique structure, which includes a dimethylamino group and a 2-methylphenyl group attached to an acetamidine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(2-methylphenyl)acetamidine typically involves the reaction of N,N-dimethylacetamide with 2-methylphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the acetamidine structure. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-N’-(2-methylphenyl)acetamidine may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced purification techniques, such as distillation or crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(2-methylphenyl)acetamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N-dimethyl-N’-(2-methylphenyl)acetamide oxides, while reduction may produce N,N-dimethyl-N’-(2-methylphenyl)ethanamine.

Scientific Research Applications

N,N-Dimethyl-N’-(2-methylphenyl)acetamidine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which N,N-Dimethyl-N’-(2-methylphenyl)acetamidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N’-(3-methylphenyl)acetamidine
  • N,N-Dimethyl-N’-(4-methylphenyl)acetamidine
  • N,N-Dimethyl-N’-(2-chlorophenyl)acetamidine

Uniqueness

N,N-Dimethyl-N’-(2-methylphenyl)acetamidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

93777-87-8

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

N,N-dimethyl-N'-(2-methylphenyl)ethanimidamide

InChI

InChI=1S/C11H16N2/c1-9-7-5-6-8-11(9)12-10(2)13(3)4/h5-8H,1-4H3

InChI Key

UENINLIJIFKGHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C(C)N(C)C

Origin of Product

United States

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